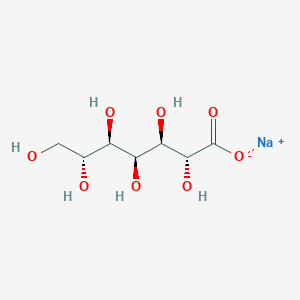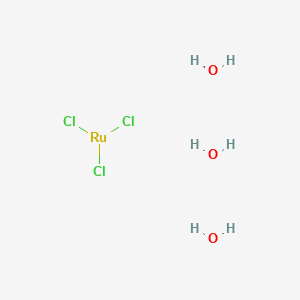
D-glycero-D-gulo-Heptonic acid, monosodium salt
Descripción general
Descripción
Gluceptate sodium: It forms stable complexes with di- and trivalent metal ions such as calcium, iron (II), iron (III), and aluminum . This compound is widely used in various industries due to its ability to bind metal ions effectively.
Aplicaciones Científicas De Investigación
Chemistry: Gluceptate sodium is used as a chelating agent in various chemical processes to bind metal ions and prevent their interference in reactions.
Biology: In biological research, gluceptate sodium is used to study metal ion interactions and their effects on biological systems.
Medicine: Gluceptate sodium is used in diagnostic imaging as a component of technetium Tc 99m gluceptate, which is used for renal imaging .
Industry: Gluceptate sodium is used in water treatment, agriculture, cosmetics, and textile processing due to its ability to stabilize metal ions and prevent bacterial degradation of solutions .
Safety and Hazards
Mecanismo De Acción
Gluceptate sodium exerts its effects by forming stable complexes with metal ions. The chelation process involves the binding of metal ions to the hydroxyl and carboxyl groups of gluceptate sodium, forming a stable ring structure. This prevents the metal ions from participating in unwanted reactions and stabilizes the solution .
Análisis Bioquímico
Biochemical Properties
Sodium glucoheptonate is known for its chelating properties and is utilized as a chelating agent in various processes . It forms stable complexes with metal ions, which is a key aspect of its role in biochemical reactions
Cellular Effects
Its strong chelating properties suggest that it may influence cell function by binding to metal ions that are important for cellular processes . Detailed studies on its impact on cell signaling pathways, gene expression, and cellular metabolism are currently lacking.
Molecular Mechanism
The molecular mechanism of Sodium glucoheptonate primarily involves its chelating properties. It forms stable complexes with metal ions, which could influence various biochemical processes . Detailed information on its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression is currently unavailable.
Temporal Effects in Laboratory Settings
Sodium glucoheptonate is known to be stable . Detailed information on the changes in its effects over time in laboratory settings, including its stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies, is currently lacking.
Metabolic Pathways
Sodium glucoheptonate is likely metabolized through the pentose phosphate pathway, similar to other structurally similar sugar-like carbohydrate metal-complexes . Detailed information on the specific enzymes or cofactors it interacts with, or its effects on metabolic flux or metabolite levels, is currently unavailable.
Transport and Distribution
Its solubility in water suggests that it could be easily transported and distributed . Detailed information on any transporters or binding proteins it interacts with, as well as any effects on its localization or accumulation, is currently lacking.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Gluceptate sodium is synthesized by reacting gluconic acid with sodium hydroxide. The reaction typically occurs under controlled pH conditions to ensure the formation of the sodium salt of gluconic acid. The reaction can be represented as follows:
C6H12O7+NaOH→C6H11NaO7+H2O
Industrial Production Methods: In industrial settings, gluceptate sodium is produced by neutralizing gluconic acid with sodium hydroxide in large reactors. The reaction mixture is then purified through filtration and crystallization processes to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions: Gluceptate sodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically undergo oxidation, reduction, or substitution reactions under normal conditions.
Common Reagents and Conditions: The chelation reactions of gluceptate sodium involve metal ions such as calcium, iron (II), iron (III), and aluminum. These reactions usually occur in aqueous solutions at neutral or slightly alkaline pH.
Major Products Formed: The major products of these chelation reactions are the metal complexes of gluceptate sodium, such as calcium gluceptate, iron (II) gluceptate, iron (III) gluceptate, and aluminum gluceptate .
Comparación Con Compuestos Similares
Similar Compounds:
- Sodium gluconate
- Calcium gluceptate
- Iron (II) gluceptate
- Iron (III) gluceptate
Comparison: Gluceptate sodium is unique due to its high stability and compatibility with strong alkaline mediums. Unlike sodium gluconate, which is primarily used in food and pharmaceuticals, gluceptate sodium is more versatile and used in a wider range of industrial applications .
Propiedades
IUPAC Name |
sodium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1/t2-,3-,4+,5-,6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYOMWCQJXWGEN-WYRLRVFGSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NaO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
87-74-1 (Parent) | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50892018 | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
13007-85-7, 31138-65-5 | |
| Record name | Gluceptate Sodium [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013007857 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-glycero-D-gulo-Heptonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium D-glycero-D-guloheptanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50892018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium D-glycero-D-gulo-heptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sodium glucoheptonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLUCEPTATE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D49LE7HM2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)





![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)
![Tetrazolo[1,5-a]pyrazine](/img/structure/B76061.png)



